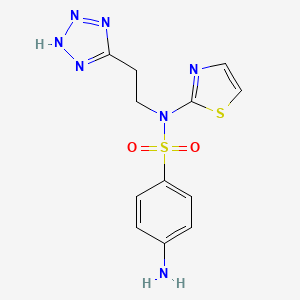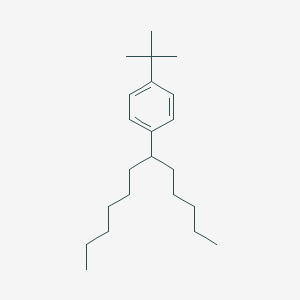![molecular formula C14H18O2 B14467677 Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- CAS No. 70556-66-0](/img/structure/B14467677.png)
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diene with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a model compound for studying stereochemistry and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its mechanism of action and therapeutic potential.
作用機序
The mechanism of action of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
類似化合物との比較
Similar Compounds
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds share the spirocyclic core but have different heterocyclic rings, leading to varied chemical and biological properties.
Uniqueness
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
特性
CAS番号 |
70556-66-0 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
1,5,5-trimethylspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C14H18O2/c1-10-12(16)6-7-13(2,3)14(10)8-4-11(15)5-9-14/h4-5,8-10H,6-7H2,1-3H3 |
InChIキー |
WCCSNLKVWDWHPN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CCC(C12C=CC(=O)C=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)


![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)



![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
